

# Application Notes and Protocols for In-situ Catalyst Generation from Tetrarhodium Dodecacarbonyl

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Compound of Interest		
Compound Name:	Tetrarhodium dodecacarbonyl	
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These notes provide detailed protocols and data for the in-situ generation of active catalysts from **tetrarhodium dodecacarbonyl** (Rh<sub>4</sub>(CO)<sub>12</sub>). This precursor is a versatile source of catalytically active rhodium species for a variety of organic transformations, most notably hydroformylation and hydrosilylation. The in-situ technique avoids the need to synthesize and isolate sensitive organometallic catalysts, offering a more direct and efficient route to catalysis.

# **Application Note 1: Hydroformylation of Olefins**

The in-situ generation of rhodium-based catalysts from Rh<sub>4</sub>(CO)<sub>12</sub> is highly effective for the hydroformylation of olefins, a crucial reaction for the industrial production of aldehydes. Under hydroformylation conditions (CO and H<sub>2</sub> pressure), the Rh<sub>4</sub>(CO)<sub>12</sub> cluster fragments to form highly active mononuclear rhodium hydride species, such as HRh(CO)<sub>3</sub>. This method is applicable to a range of olefin substrates.

## **Experimental Protocol: Hydroformylation of 1-Octene**

This protocol describes a general procedure for the hydroformylation of 1-octene using a catalyst generated in-situ from Rh<sub>4</sub>(CO)<sub>12</sub>.

Materials:



- Tetrarhodium dodecacarbonyl (Rh4(CO)12)
- 1-Octene (substrate)
- Toluene (solvent, anhydrous)
- Syngas (CO/H<sub>2</sub> mixture, 1:1)
- High-pressure autoclave reactor equipped with a magnetic stirrer and gas inlet/outlet
- Standard Schlenk line and glassware for handling air-sensitive compounds

#### Procedure:

- Reactor Preparation: Ensure the autoclave reactor is clean, dry, and has been purged with an inert gas (e.g., nitrogen or argon).
- Charging the Reactor:
  - Under an inert atmosphere, charge the reactor with the desired amount of Rh<sub>4</sub>(CO)<sub>12</sub>. A typical catalyst loading is in the range of 0.01-0.1 mol% relative to the substrate.
  - Add anhydrous toluene to the reactor. The solvent volume should be sufficient to dissolve the reactants and allow for efficient stirring.
  - Add 1-octene to the reactor.
- Sealing and Purging: Seal the reactor and purge it several times with syngas (CO/H<sub>2</sub>) to remove any residual inert gas.
- Pressurization and Heating:
  - Pressurize the reactor with the CO/H<sub>2</sub> (1:1) mixture to the desired pressure (e.g., 6 MPa).
  - Begin stirring and heat the reactor to the reaction temperature (e.g., 100 °C).
- Reaction Monitoring: Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by Gas Chromatography (GC) to determine the conversion of 1-



octene and the selectivity for the aldehyde products (nonanal and 2-methyloctanal).

- Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas in a well-ventilated fume hood.
- Product Isolation: Open the reactor and collect the reaction mixture. The product aldehydes can be isolated and purified by distillation.

# **Application Note 2: Hydrosilylation of Ketones**

Catalysts generated in-situ from Rh<sub>4</sub>(CO)<sub>12</sub> are also effective for the hydrosilylation of ketones to the corresponding silyl ethers, which can be subsequently hydrolyzed to secondary alcohols. This reaction is a mild and efficient method for the reduction of carbonyl compounds.

# **Experimental Protocol: Hydrosilylation of Acetophenone**

This protocol provides a general method for the hydrosilylation of acetophenone with diphenylsilane.

#### Materials:

- Tetrarhodium dodecacarbonyl (Rh4(CO)12)
- Acetophenone (substrate)
- Diphenylsilane (hydrosilylating agent)
- Toluene (solvent, anhydrous)
- Schlenk flask
- Magnetic stirrer
- Inert gas supply (nitrogen or argon)

#### Procedure:

 Reaction Setup: Place a magnetic stir bar in a dry Schlenk flask and purge the flask with an inert gas.



- Charging the Flask:
  - Under a positive pressure of inert gas, add Rh<sub>4</sub>(CO)<sub>12</sub> (e.g., 0.1 mol%) and anhydrous toluene to the flask.
  - Add acetophenone to the reaction mixture.
  - Add diphenylsilane (typically a slight excess, e.g., 1.1 equivalents) to the flask.
- Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC analysis.
- Work-up and Isolation:
  - Once the reaction is complete, the solvent can be removed under reduced pressure.
  - The resulting silyl ether can be purified by column chromatography on silica gel.
  - For conversion to the alcohol, the crude silyl ether can be treated with a mild acid (e.g., HCl in methanol) or a fluoride source (e.g., TBAF).

# **Quantitative Data**

The following tables summarize quantitative data for the hydroformylation of various olefins using catalysts generated in-situ from Rh<sub>4</sub>(CO)<sub>12</sub>.

Table 1: Hydroformylation of Various Olefins



Substr	Cataly st Syste m	Temp (°C)	Pressu re (MPa)	Time (h)	Conve rsion (%)	Aldehy de Yield (%)	n/iso Ratio	Refere nce
1- Octene	Rh4(CO	100	6 (CO/H <sub>2</sub> =1)	-	-	-	-	[1]
Propyle ne	Rh4(CO	Room Temp	-	-	-	Butyral dehyde s	-	[2]
3,3- Dimeth ylbut-1- ene	Rh4(CO )12 / HMn(C O)5	~25	1.0-4.0 (CO), 0.5-2.0 (H <sub>2</sub> )	-	-	4,4- Dimeth ylpenta nal	-	[3]
Cyclope ntene	Rh4(CO )12 / HMn(C O)5	-	-	-	-	Cyclope ntaneca rboxald ehyde	-	[4]

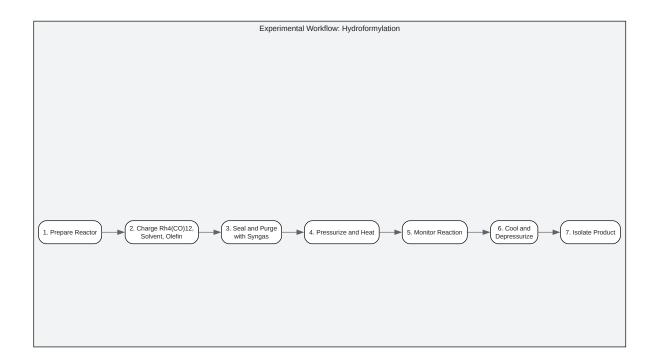
Table 2: Kinetic Parameters for the Bimetallic Hydroformylation of Cyclopentene[4]

Parameter	Value	Units
ΔH‡ (bilinear term)	47 ± 8	kJ/mol
ΔS‡ (bilinear term)	-88 ± 28	J/(mol·K)

# Visualizations Catalytic Cycles and Workflows

The following diagrams illustrate the proposed catalytic cycles and experimental workflows.

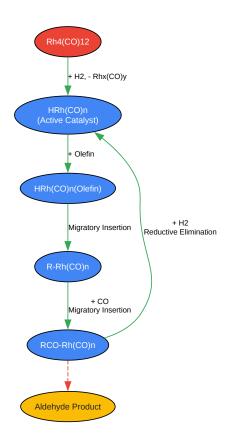




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**Figure 1.** A generalized experimental workflow for olefin hydroformylation.

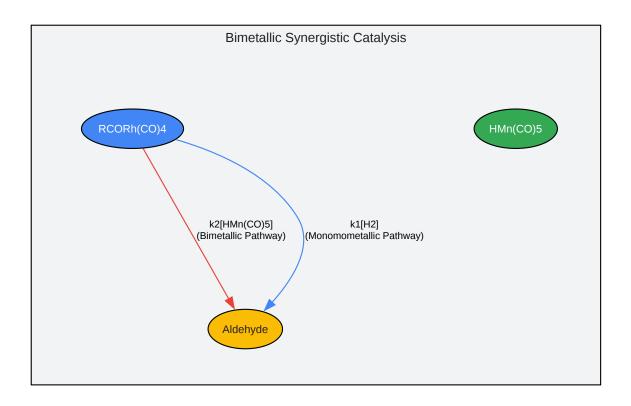




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**Figure 2.** Simplified catalytic cycle for hydroformylation.





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**Figure 3.** Logical relationship in bimetallic hydroformylation.

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